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Compound of Interest

Compound Name:
2',6'-Dihydroxy-3'-

methylacetophenone

CAS No.: 29183-78-6

Cat. No.: B15075788

Get Quote

Executive Summary
2',6'-Dihydroxy-3'-methylacetophenone (CAS: Analogous to 10139-84-1 isomers) is a

specialized aromatic ketone characterized by a crowded substitution pattern that imparts

unique electronic and chelating properties. Unlike its more common isomer, 2',4'-dihydroxy-3'-

methylacetophenone, this compound features a resorcinol core where the acetyl group is

flanked by two hydroxyl groups, one of which is further sterically influenced by an adjacent

methyl group.

This configuration creates a dual-channel for intramolecular hydrogen bonding and metal

chelation, making it a critical intermediate in the synthesis of bioactive flavonoids, chromones,

and potential pharmaceutical agents targeting oxidative stress pathways. This guide details its

physicochemical profile, synthetic logic, and spectroscopic signatures.
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The molecule consists of a benzene ring substituted with an acetyl group, two hydroxyl groups

at the ortho positions (2' and 6'), and a methyl group at the 3' position.

Identifier Details

IUPAC Name 1-(2,6-Dihydroxy-3-methylphenyl)ethan-1-one

Common Synonyms
3'-Methyl-2',6'-dihydroxyacetophenone; 2-

Acetyl-4-methylresorcinol

Molecular Formula C₉H₁₀O₃

Molecular Weight 166.17 g/mol

SMILES CC(=O)C1=C(O)C(C)=CC=C1O

Isomeric Distinction

Distinct from 2',4'-dihydroxy-3'-

methylacetophenone (found in Eucalyptus) and

2',6'-dihydroxy-4'-methylacetophenone

(common Friedel-Crafts product).

Physicochemical Profile
The following data aggregates experimental values from homologous series and computational

predictions for this specific isomer. The presence of the 3'-methyl group enhances lipophilicity

compared to the parent 2',6'-dihydroxyacetophenone.
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Property Value / Range Mechanistic Insight

Physical State Crystalline Solid

Pale yellow to orange needles

due to extended conjugation

and chelation.

Melting Point 152 – 156 °C

High lattice energy driven by

intermolecular stacking;

comparable to 2',6'-

dihydroxyacetophenone

(154°C).

Boiling Point ~290 °C (Predicted)

High BP due to molecular

weight and polar interactions,

though reduced by internal H-

bonding.

Solubility (Water) Low (< 1 mg/mL)

The intramolecular H-bond

"hides" the polar OH groups,

reducing water solubility.

Solubility (Organic) High
Soluble in DMSO, ethanol,

ethyl acetate, and chloroform.

pKa (Acidic) 8.2 ± 0.2

The 2'-OH and 6'-OH protons

are less acidic than phenol

(pKa 10) due to the electron-

withdrawing acetyl, but

stabilized by H-bonding.

LogP 2.1 – 2.3

The 3'-methyl group adds ~0.5

log units of lipophilicity vs. the

non-methylated parent.

Synthetic Methodology & Isolation
Synthesizing 2',6'-dihydroxy-3'-methylacetophenone presents a regiochemical challenge.

Standard Friedel-Crafts acetylation of 4-methylresorcinol typically targets the less hindered C6

position, yielding the 4'-methyl isomer. Accessing the 3'-methyl isomer requires directing the

acetyl group between the hydroxyls (C2 of the starting material).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15075788/docs?utm_src=pdf-body#technical-guide-physicochemical-properties-characterization-of-2-6-dihydroxy-3-methylacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15075788?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Hoesch Reaction (High Specificity)
This method utilizes the steric bulk of the intermediate ketimine to favor the thermodynamically

stable chelated product.

Reagents: 4-Methylresorcinol, Acetonitrile, ZnCl₂ (Lewis Acid), HCl (gas).

Preparation: Dissolve 4-methylresorcinol in anhydrous ether. Add equimolar acetonitrile and

ZnCl₂.

Saturation: Cool to 0°C and saturate with dry HCl gas for 4 hours. The bulky zinc complex

favors attack at the C2 position (between OH groups) due to the "chelation control"

mechanism.

Hydrolysis: The resulting ketimine hydrochloride precipitates. Filter and boil in water for 1

hour to hydrolyze the imine to the ketone.

Purification: Recrystallize from dilute ethanol.

Visualization: Synthetic Pathway
The following diagram illustrates the regioselectivity challenge and the Hoesch pathway.

4-Methylresorcinol
(1,3-Dihydroxy-4-methylbenzene)

Acetonitrile + ZnCl2
+ HCl (gas)

Ketimine Hydrochloride
(Chelated Zn Complex)

Hoesch Reaction
(C2 Attack)

2',4'-Dihydroxy-5'-methylacetophenone
(Common Isomer)

Standard Friedel-Crafts
(C6 Attack)

H2O / Reflux 2',6'-Dihydroxy-3'-methylacetophenone
(Target)

Click to download full resolution via product page

Figure 1: Synthetic route highlighting the Hoesch reaction specificity required to install the

acetyl group at the hindered 2-position of 4-methylresorcinol.

Spectroscopic Characterization
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Identification relies on detecting the "chelated" hydroxyl proton and the specific coupling pattern

of the aromatic ring.

Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):

δ 12.5 - 13.0 ppm (s, 1H): Chelate-bonded OH (at C2' or C6'). The extreme downfield shift

confirms the intramolecular hydrogen bond to the carbonyl oxygen.

δ 9.5 - 10.0 ppm (s, 1H): Second OH (less strongly chelated or free, depending on solvent

exchange).

δ 7.2 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C4'.

δ 6.4 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C5'. (Note: The AB doublet system

confirms the protons are adjacent, consistent with the 3'-methyl substitution).

δ 2.65 ppm (s, 3H): Acetyl methyl group.

δ 2.15 ppm (s, 3H): Aromatic methyl group (at C3').

Infrared Spectroscopy (IR)
ν(O-H): Broad band ~3000–3300 cm⁻¹ (chelated).

ν(C=O): 1620–1635 cm⁻¹.

Analysis: A typical acetophenone C=O appears at ~1680 cm⁻¹. The shift to lower

wavenumbers (red shift) is diagnostic of strong intramolecular hydrogen bonding (C=O ···

H-O), which weakens the carbonyl double bond character.

Stability & Reactivity: The Chelation Effect
The 2',6'-dihydroxy motif creates a "pincer" effect for metal ions. This makes the compound a

potent bidentate ligand.

Mechanism of Action
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Proton Transfer: The phenolic proton is easily displaced by divalent metal ions (Cu²⁺, Zn²⁺).

Complexation: The metal coordinates with the carbonyl oxygen and the deprotonated

phenoxide oxygen, forming a stable 6-membered ring.

Application: This property is exploited in analytical chemistry for metal detection and in

pharmacology to scavenge redox-active metals (antioxidant activity).

Stability Factors

2',6'-Dihydroxy-3'-methylacetophenone

Metal-Ligand Complex
(1:1 or 1:2)

Deprotonation (-H⁺)

M²⁺ (e.g., Cu, Zn)

Coordination

Resonance Stabilization 6-Membered Chelate Ring
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Figure 2: Chelation mechanism showing the formation of stable complexes with divalent metal

ions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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